molecular formula C20H20BrN7 B11548079 4-[(2Z)-2-(2-bromobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

4-[(2Z)-2-(2-bromobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11548079
M. Wt: 438.3 g/mol
InChI Key: VKSNTHROYXRBDU-HMAPJEAMSA-N
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Description

4-[(2Z)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine ring, a bromophenyl group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. One common approach is the condensation of 2-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2Z)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

4-[(2Z)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[(2Z)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazine ring and bromophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2Z)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group and the triazine ring distinguishes it from other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20BrN7

Molecular Weight

438.3 g/mol

IUPAC Name

2-N-[(Z)-(2-bromophenyl)methylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H20BrN7/c21-17-11-5-4-8-15(17)14-22-27-19-24-18(23-16-9-2-1-3-10-16)25-20(26-19)28-12-6-7-13-28/h1-5,8-11,14H,6-7,12-13H2,(H2,23,24,25,26,27)/b22-14-

InChI Key

VKSNTHROYXRBDU-HMAPJEAMSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C\C3=CC=CC=C3Br)NC4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3Br)NC4=CC=CC=C4

Origin of Product

United States

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